molecular formula C8H12O3 B8765020 Methyl 1-formylcyclopentanecarboxylate

Methyl 1-formylcyclopentanecarboxylate

Cat. No.: B8765020
M. Wt: 156.18 g/mol
InChI Key: YGQQKLBBWIBWKJ-UHFFFAOYSA-N
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Description

Methyl 1-formylcyclopentanecarboxylate is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 1-formylcyclopentane-1-carboxylate

InChI

InChI=1S/C8H12O3/c1-11-7(10)8(6-9)4-2-3-5-8/h6H,2-5H2,1H3

InChI Key

YGQQKLBBWIBWKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC1)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 12 L flask equipped with a mechanical stirrer, thermometer and condenser containing a nitrogen inlet was added Raney nickel (1 kg, 50% slurry in water, as sold by the Aldrich Chemical Co.). This material was washed with distilled water and decanted (3×0.8 L). Formic acid (88% 7 L) was added (stirring started) followed by a solution of methyl 1-cyanocyclopentanecarboxylate (696 g, 4.54 mol) in formic acid (88%, 1 L). Gas evolved and the exothermic mixture (temperature increased to 45° C.) was stirred at 75° C. for 5 h. After the reaction mixture cooled to room temperature and the catalyst settled, the majority of the solvent was decanted off through a fiberglass filter. The residue was mixed with water (6 L) and filtered. The collected solid was washed with water (1 L) and CH2Cl2 (1 L) and all the filtrates were combined. The aqueous phase was separated and extracted with CH2Cl2 (6 L), and the combined organic phases were washed with saturated aqueous NaHCO3 and brine. Drying (MgSO4), filtering, and concentrating afforded material that was immediately distilled (Vigreux® column, fraction boiling at 93° C., 16 mm Hg collected) to provide methyl 1-formylcyclopentanecarboxylate as a clear colorless liquid (491 g, 69% yield). 1H-NMR (400 MHz, CDCl3) δ 9.65 (s, 1 H), 3.76 (s, 3 H), 2.19-2.04 (m, 4 H), 1.78-1.58 (m, 4 H); 13C NMR (100.6 MHz, CDCl3) δ 197.0, 172.6, 64.3, 51.9, 31.0, 25.3; EI-MS exact mass calcd for: C8H13O3 ; 157.0865; found: 157.0864. This compound has been reported previously by C. R. Davis et al., J. Org. Chem. 1993, 58, 6843.
Quantity
696 g
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1 L
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Synthesis routes and methods II

Procedure details

To a solution of dimethyl cyclopentane-1,1-dicarboxylate (7.1 g, 38.1 mmol) in dichloromethane(75 mL) at −78° C. under an nitrogen atmosphere was added diisobutylaluminum hydride (1.5M in toluene, 51 mL, 76 mmol) dropwise. After 4 h, the reaction mixture was quenched with saturated aqueous NH4Cl solution (30 mL), then 1N HCl (38 mL) and allowed to warm to room temperature. The mixture was filtered through Celite@ and the organic phase was separated, was dried (MgSO4) and was evaporated in vacuo to yield the title compound which was used without further purification (3.1 g, 52%). MH+157.
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7.1 g
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51 mL
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75 mL
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